Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicycloheptane core, which is fused with a dimethylamino group and several methyl groups. The stereochemistry of the compound is specified by the (1S-(1-alpha,3-alpha,4-beta,6-alpha)) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicycloheptane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic core is replaced by a dimethylamine.
Addition of Methyl Groups: The methyl groups can be added through alkylation reactions, where methylating agents such as methyl iodide are used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxides
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Halogenated or hydroxylated derivatives
Scientific Research Applications
Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target. This can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine: A muscle relaxant with a similar bicyclic structure.
Carvone: A monoterpene with a bicyclic structure, used in flavoring and fragrance.
Uniqueness
Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is unique due to its specific stereochemistry and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.
Properties
CAS No. |
146145-13-3 |
---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(1S,3S,4S,6R)-4-(dimethylamino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C12H23NO/c1-11(2)8-6-10(13(4)5)12(3,14)7-9(8)11/h8-10,14H,6-7H2,1-5H3/t8-,9+,10+,12+/m1/s1 |
InChI Key |
VAWBXLYZECJZSJ-WDCWCFNPSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@@H]1N(C)C)O |
Canonical SMILES |
CC1(C2C1CC(C(C2)N(C)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.